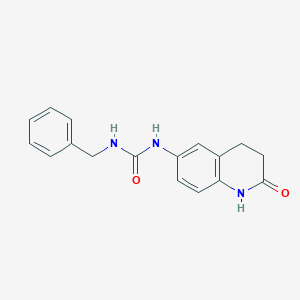

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-16-9-6-13-10-14(7-8-15(13)20-16)19-17(22)18-11-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCGTOUNTLRUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.

Urea Formation: The final step involves the reaction of the benzylated tetrahydroquinoline with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Tetrahydroquinoline Modifications

Urea Linkage Variations

- The 3,4-dimethoxyphenyl substituent (CAS 1171872-97-1) adds electron-donating methoxy groups, enhancing solubility and π-π stacking interactions in receptor binding .

Physicochemical and Pharmacological Implications

- Molecular Weight : Higher molecular weights (e.g., 431.5 g/mol for CAS 1171872-97-1) may reduce bioavailability, whereas mid-range weights (~320–350 g/mol) align with Lipinski’s rules for drug-likeness .

- Lipophilicity : Cyclopropanecarbonyl (LogP estimated ~3.5) and isobutyryl (LogP ~3.2) groups increase lipophilicity compared to the polar 2-oxo derivative (LogP ~2.8), affecting blood-brain barrier penetration .

Biological Activity

1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure is characterized by a tetrahydroquinoline core with a benzyl group and a urea moiety. Here are its key chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C24H22N2O2 |

| Molecular Weight | 402.44 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.90 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation. It competes with adenosine triphosphate (ATP) for binding sites on kinases, disrupting critical signaling pathways.

- DNA Intercalation : The quinoline structure allows for intercalation with DNA, potentially inhibiting replication and transcription processes essential for cell survival.

- Receptor Modulation : It may modulate receptor signaling pathways by enhancing binding affinity to certain proteins, thus influencing cellular responses.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies on breast cancer cells demonstrated cytotoxicity at low micromolar concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Case Study : A study evaluating its efficacy against Staphylococcus aureus showed promising results in inhibiting bacterial growth .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound. Various derivatives have been synthesized to evaluate their biological activities systematically.

Table of Derivatives and Their Activities

| Compound Derivative | Activity Type | IC50 (µM) |

|---|---|---|

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide | Anticancer | 15.0 |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | Antimicrobial | 20.5 |

| 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorobenzyl)urea | Anticancer | 12.0 |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Benzyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, and how can reaction conditions be optimized for yield improvement?

- Methodology : Synthesis often involves coupling benzyl isocyanate derivatives with tetrahydroquinoline intermediates. For example, multi-step reactions using THF as a solvent, acid catalysts (e.g., conc. HCl), and stoichiometric control of aldehydes or ketones (e.g., 2′-methylbiphenyl-4-carbaldehyde) can improve yields. Reaction monitoring via TLC and purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) are critical . Optimize reaction time and temperature (e.g., reflux for 8 hours in THF) to minimize side products .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodology : Use X-ray crystallography (via SHELXL/SHELXS software ) for structural confirmation. For spectroscopic analysis, employ ¹H/¹³C NMR to confirm hydrogen/carbon environments, FT-IR for urea carbonyl stretching (≈1650–1700 cm⁻¹), and HRMS for molecular weight validation. Crystallographic data refinement should follow protocols in the WinGX suite to resolve disorder or twinning .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Consult safety data sheets (SDS) for acute toxicity and handling guidelines. Use PPE (gloves, lab coats) in ventilated hoods. In case of exposure, immediate medical consultation is required, with SDS provided to attending physicians .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound in enzyme inhibition studies?

- Methodology : Synthesize analogs with substituent variations (e.g., halogenation at the benzyl group or modification of the tetrahydroquinoline core) and evaluate inhibitory activity against target enzymes (e.g., dihydrofolate reductase). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities, validated by in vitro assays (e.g., IC₅₀ determination). Compare docking scores (e.g., -8.1 kcal/mol for dihydrofolate reductase ) with experimental data to refine SAR models .

Q. What methodologies address contradictions in reaction data during the synthesis of tetrahydroquinoline-urea hybrids?

- Methodology : Discrepancies in reaction outcomes (e.g., unexpected byproducts) require error analysis via LC-MS or HPLC to identify impurities. Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry). For example, discrepancies in product formation due to solvent polarity (THF vs. DCM) or catalyst loading (Cu₂O vs. BF₃·Et₂O) can be systematically tested .

Q. How can computational modeling predict the compound’s interactions with biological targets such as kinases or proteases?

- Methodology : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability and pharmacophore modeling to identify critical interaction sites. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, docking scores (-9.8 kcal/mol for lanosterol 14α-demethylase ) should correlate with experimental inhibition constants (Kᵢ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.